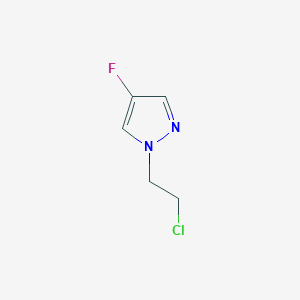
1-(2-Chloroethyl)-4-fluoro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-4-fluoro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloroethyl group and a fluorine atom attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole typically involves the reaction of 4-fluoro-1H-pyrazole with 2-chloroethyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation, crystallization, or chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1-(2-Chloroethyl)-4-fluoro-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media are used as oxidizing agents. The reactions are conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol are used as reducing agents. The reactions are usually performed under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Nucleophilic Substitution: Substituted pyrazoles with different functional groups such as azides, thiols, or ethers.
Oxidation: Oxidized pyrazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrazole derivatives with modified functional groups.
科学研究应用
1-(2-Chloroethyl)-4-fluoro-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the development of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various industrial applications, including the production of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. The fluorine atom enhances the compound’s stability and reactivity, allowing it to interact with various biological targets effectively.
Molecular Targets and Pathways
DNA Alkylation: The chloroethyl group can alkylate DNA, leading to the formation of DNA adducts and cross-links. This can interfere with DNA replication and transcription, ultimately resulting in cell death.
Enzyme Inhibition: The compound can inhibit specific enzymes by covalently modifying their active sites. This can disrupt enzymatic activity and affect various biochemical pathways.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling. This can alter cellular responses and affect cell proliferation, differentiation, and apoptosis.
相似化合物的比较
1-(2-Chloroethyl)-4-fluoro-1H-pyrazole can be compared with other similar compounds to highlight its uniqueness:
1-(2-Chloroethyl)-3-fluoro-1H-pyrazole: Similar in structure but with the fluorine atom at a different position. This can lead to differences in reactivity and biological activity.
1-(2-Chloroethyl)-4-methyl-1H-pyrazole: The presence of a methyl group instead of a fluorine atom can significantly alter the compound’s properties and applications.
1-(2-Chloroethyl)-4-nitro-1H-pyrazole: The nitro group introduces additional reactivity and potential biological activities, making it distinct from the fluoro-substituted compound.
属性
分子式 |
C5H6ClFN2 |
|---|---|
分子量 |
148.56 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-4-fluoropyrazole |
InChI |
InChI=1S/C5H6ClFN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2 |
InChI 键 |
KCESVJNWWOXNIU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NN1CCCl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid](/img/structure/B11809527.png)
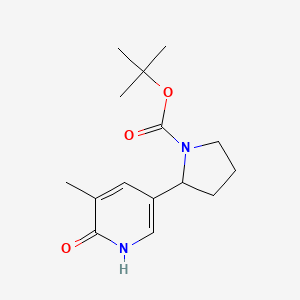
![5-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11809544.png)
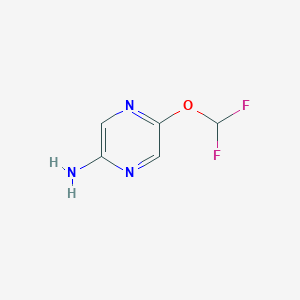
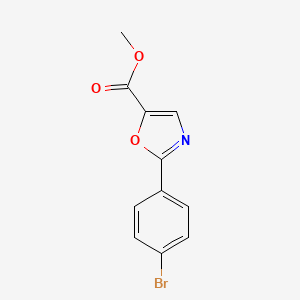
![4,6-Dimethylbenzo[d]isoxazol-3-ol](/img/structure/B11809559.png)

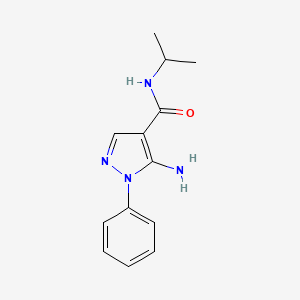

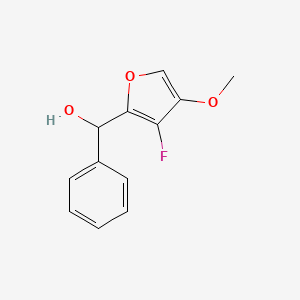

![3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B11809594.png)
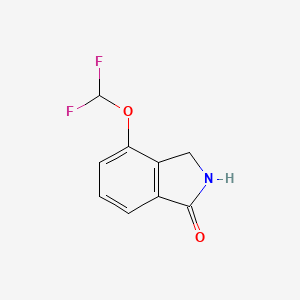
![(S)-1-(2-(6-Bromo-1H-benzo[D]imidazol-2-YL)pyrrolidin-1-YL)ethanone](/img/structure/B11809605.png)
